![molecular formula C14H21N3S B5609164 N-cyclohexyl-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5609164.png)
N-cyclohexyl-N'-[2-(4-pyridinyl)ethyl]thiourea
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Overview
Description
Synthesis Analysis
Thiourea derivatives are synthesized through various methods, including reactions with ethylene thiourea (ETU), which is a common contaminant and degradation product of fungicides. The synthesis pathways often involve complex interactions with various reagents to produce a wide range of thiourea derivatives with different properties and applications (Dearfield, 1994).
Molecular Structure Analysis
The molecular structure of thiourea derivatives can significantly influence their chemical and physical properties. For instance, the nitrogen substituents in thiourea derivatives affect intra- and intermolecular hydrogen-bonding interactions, which in turn influence their coordination properties when used as ligands in coordination chemistry (Saeed, Flörke, & Erben, 2014).
Chemical Reactions and Properties
Thiourea derivatives exhibit a range of chemical reactions, including acting as chemosensors for the detection of anions and neutral analytes in biological, environmental, and agricultural samples. Their S- and N- functional groups allow for nucleophilic interactions, making them useful in sensing applications (Al-Saidi & Khan, 2022).
Physical Properties Analysis
The review on the chemistry and coordination of thiourea derivatives highlights the physical properties that these compounds exhibit, especially in relation to their structural versatility and potential applications in biology and coordination chemistry. This underscores the importance of understanding the molecular structure for predicting and utilizing their physical properties (Saeed, Flörke, & Erben, 2014).
Chemical Properties Analysis
The chemical properties of thiourea derivatives, such as their reactivity and potential as chemosensors, are directly influenced by their molecular structure and the presence of nucleophilic functional groups. These properties are crucial for their applications in detecting environmental pollutants and in various biological contexts (Al-Saidi & Khan, 2022).
properties
IUPAC Name |
1-cyclohexyl-3-(2-pyridin-4-ylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c18-14(17-13-4-2-1-3-5-13)16-11-8-12-6-9-15-10-7-12/h6-7,9-10,13H,1-5,8,11H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUSYBWTWCDYIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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